2-Ethylbutyl 2-aminopropanoate
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Overview
Description
2-ethylbutyl (2S)-2-aminopropanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like 2-ethylbutyl (2S)-2-aminopropanoate are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-ethylbutyl (2S)-2-aminopropanoate can be synthesized through the esterification reaction between a carboxylic acid and an alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The general reaction scheme is as follows:
Carboxylic Acid+Alcohol→Ester+Water
Industrial Production Methods
In industrial settings, the production of esters like 2-ethylbutyl (2S)-2-aminopropanoate often involves continuous processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
2-ethylbutyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
2-ethylbutyl (2S)-2-aminopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fragrances, flavors, and as an intermediate in the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 2-ethylbutyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the biological context and the presence of specific enzymes .
Comparison with Similar Compounds
2-ethylbutyl (2S)-2-aminopropanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate. These compounds share similar structural features but differ in their alkyl groups, which can influence their physical and chemical properties. For example:
Ethyl Acetate: Commonly used as a solvent in laboratories and industry.
Methyl Butyrate: Known for its fruity odor and used in flavorings and fragrances.
Isopropyl Butyrate: Used in the production of perfumes and as a solvent
Each of these esters has unique applications and properties, making them suitable for different uses in various fields.
Properties
IUPAC Name |
2-ethylbutyl 2-aminopropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-8(5-2)6-12-9(11)7(3)10/h7-8H,4-6,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDQDTSBXDTVIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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